REACTION_CXSMILES
|
[CH:1]1[C:11]2[C:10](=O)[NH:9][C:8]3[CH:13]=[CH:14][CH:15]=[CH:16][C:7]=3[NH:6][C:5]=2[CH:4]=[CH:3][CH:2]=1>O1CCCC1>[CH:1]1[C:11]2[CH2:10][NH:9][C:8]3[CH:13]=[CH:14][CH:15]=[CH:16][C:7]=3[NH:6][C:5]=2[CH:4]=[CH:3][CH:2]=1
|
Name
|
|
Quantity
|
4.3 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2NC3=C(NC(C21)=O)C=CC=C3
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture stirred at room temperature for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added 4.0 ml of 10N methyl sulfide-borane complex
|
Type
|
CUSTOM
|
Details
|
The ice bath is removed after 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is cooled in an ice bath
|
Type
|
ADDITION
|
Details
|
30 ml of anhydrous methanol added dropwise
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness in vacuo
|
Type
|
ADDITION
|
Details
|
Another 30 ml of methanol is added
|
Type
|
CUSTOM
|
Details
|
evaporated to a residue
|
Type
|
CUSTOM
|
Details
|
The residue is quenched with 30 ml of 40% sodium hydroxide
|
Type
|
TEMPERATURE
|
Details
|
by heating at 110° C. for 45 minutes
|
Duration
|
45 min
|
Type
|
TEMPERATURE
|
Details
|
cooling to room temperature
|
Type
|
ADDITION
|
Details
|
The reaction mixture is diluted with 200 ml of water
|
Type
|
EXTRACTION
|
Details
|
extracted with methylene chloride (3×100 ml)
|
Type
|
WASH
|
Details
|
The combined extracts are washed with 1N HCl, water and 0.5N NaOH
|
Type
|
CUSTOM
|
Details
|
The organic layer is dried
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=CC=2NC3=C(NCC21)C=CC=C3
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 79.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |